molecular formula C18H16ClNO2 B3022050 2-(2-Methyl-4-phenylquinolin-3-yl)acetic acid hydrochloride CAS No. 943825-22-7

2-(2-Methyl-4-phenylquinolin-3-yl)acetic acid hydrochloride

Cat. No.: B3022050
CAS No.: 943825-22-7
M. Wt: 313.8 g/mol
InChI Key: FSRDDXOKSKFDFO-UHFFFAOYSA-N
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Description

2-(2-Methyl-4-phenylquinolin-3-yl)acetic acid hydrochloride is a chemical compound with the molecular formula C18H15NO2·HCl. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its unique quinoline structure, which contributes to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methyl-4-phenylquinolin-3-yl)acetic acid hydrochloride typically involves the reaction of anthranilic acid derivatives with appropriate reagents under controlled conditions. One common method includes the cyclization of 2-aminobenzophenone derivatives followed by acylation to introduce the acetic acid moiety. The final step involves the conversion to the hydrochloride salt to enhance the compound’s stability and solubility .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as solvent extraction, crystallization, and purification to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methyl-4-phenylquinolin-3-yl)acetic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds .

Scientific Research Applications

2-(2-Methyl-4-phenylquinolin-3-yl)acetic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Methyl-4-phenylquinolin-3-yl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s quinoline structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Methylquinolin-3-yl)acetic acid
  • 4-Phenylquinoline-3-carboxylic acid
  • 2-Phenylquinoline-3-acetic acid

Uniqueness

2-(2-Methyl-4-phenylquinolin-3-yl)acetic acid hydrochloride is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

IUPAC Name

2-(2-methyl-4-phenylquinolin-3-yl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO2.ClH/c1-12-15(11-17(20)21)18(13-7-3-2-4-8-13)14-9-5-6-10-16(14)19-12;/h2-10H,11H2,1H3,(H,20,21);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSRDDXOKSKFDFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1CC(=O)O)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50610032
Record name (2-Methyl-4-phenylquinolin-3-yl)acetic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50610032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17401-15-9
Record name (2-Methyl-4-phenylquinolin-3-yl)acetic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50610032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-Methyl-4-phenylquinolin-3-yl)acetic acid hydrochloride
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2-(2-Methyl-4-phenylquinolin-3-yl)acetic acid hydrochloride
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2-(2-Methyl-4-phenylquinolin-3-yl)acetic acid hydrochloride
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2-(2-Methyl-4-phenylquinolin-3-yl)acetic acid hydrochloride
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2-(2-Methyl-4-phenylquinolin-3-yl)acetic acid hydrochloride
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2-(2-Methyl-4-phenylquinolin-3-yl)acetic acid hydrochloride

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